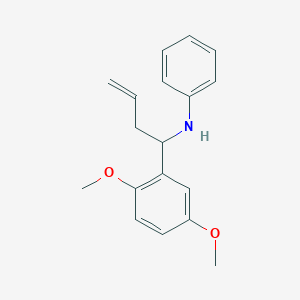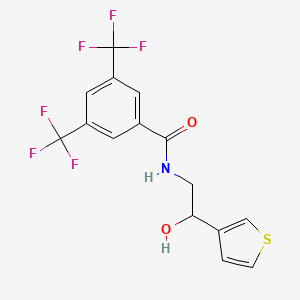
N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-(2,5-dimethoxyphenyl)but-3-en-1-yl)aniline” is a chemical compound with the formula C18H21NO2 and a molecular weight of 283.36 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of aniline and phenyl functional groups, which are connected by a but-3-en-1-yl linker . The phenyl group is substituted with two methoxy groups at the 2,5-positions .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.077±0.06 g/cm3 and a predicted boiling point of 434.4±45.0 °C .Scientific Research Applications
Emitting Materials for Organic Electroluminescence
A novel class of emitting amorphous molecular materials, designed for organic electroluminescent (EL) devices, has been developed. These materials exhibit reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and form stable amorphous glasses with high glass-transition temperatures. They serve as excellent emitting materials for EL devices, capable of emitting multicolor light, including white, and also function as host materials for emissive dopants, allowing for color tuning and improved device performance (Doi et al., 2003).
Optical Properties and Crystal Structures
Research into azo-based phenylthiophene Schiff bases has led to the synthesis of new organic materials with potential applications in optoelectronics. These materials, characterized by their crystal structures and optical properties, display significant potential for use in devices that require controlled optical characteristics. The detailed analysis of their structures and optical band gaps underscores their utility in various technological applications (Shili et al., 2020).
Electrochemical Synthesis and Application in Solar Cells
An innovative monomer has been synthesized and polymerized electrochemically to create a high-conducting and porous polymer. This polymer shows promise as a counter electrode in the fabrication of dye-sensitized solar cells, demonstrating a notable improvement in energy conversion efficiency compared to traditional materials. This advancement suggests a potential application in the development of more efficient solar energy technologies (Shahhosseini et al., 2016).
Electrocatalysis for CO2 Reduction
A series of rhenium(I) fac-tricarbonyl complexes with aniline moieties in the second coordination sphere have been developed to catalyze carbon dioxide (CO2) reduction. The aniline-substituted catalysts outperform benchmark catalysts in both efficiency and turnover frequencies, providing a promising approach to CO2 electroreduction. This research offers insights into the design of more effective electrocatalysts for environmental remediation and renewable energy production (Talukdar et al., 2020).
Conformational Studies and Polymerization Catalysts
Studies on the conformation of modified dinucleoside monophosphates and the development of new olefin polymerization catalysts based on nickel(II) and palladium(II) complexes featuring diphenyl aniline moieties have been conducted. These investigations contribute to the understanding of molecular structure and reactivity, with implications for the design of novel catalysts and the synthesis of polymers with tailored properties (Jacobson et al., 1988; Schmid et al., 2001).
properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)but-3-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-8-17(19-14-9-6-5-7-10-14)16-13-15(20-2)11-12-18(16)21-3/h4-7,9-13,17,19H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHUJZWUSSYFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CC=C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2564269.png)

![N-cyclohexyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2564271.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid](/img/structure/B2564278.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2564280.png)

![(2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2564285.png)
![(2Z)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2564286.png)

![(E)-N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2564289.png)
![6-[[5-benzylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2564290.png)
![4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564291.png)